Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate
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Description
Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate is a thiophene derivative. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of this compound is CHFOS . Its average mass is 174.193 Da and its monoisotopic mass is 174.015076 Da .Chemical Reactions Analysis
Thiophene derivatives have been used in various chemical reactions. For example, the addition of In 3+ (0–2 equiv.) to ethyl 3-aminobenzo [b]thiophene-2-carboxylate resulted in a gradual decrease in fluorescence emission intensity at 420 nm and a gradual increase at 480 nm .Scientific Research Applications
Synthesis and Anticancer Activity
Thiophene derivatives have been synthesized and evaluated for their potential anticancer activity. For instance, novel heterocycles incorporating thiophene have been created, showing potent activity against the colon HCT-116 human cancer cell line. These compounds include pyrimidine and thiazole moieties obtained from thiophene derivatives, demonstrating the versatility of thiophene chemistry in drug development (Abdel-Motaal, Asem, & Alanzy, 2020).
Antimicrobial and Antioxidant Applications
Thiophene derivatives have also been explored for their antimicrobial and antioxidant properties. Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have shown excellent antibacterial and antifungal properties, alongside remarkable antioxidant potential. These findings highlight the potential of thiophene derivatives in the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Photovoltaic and Semiconductor Applications
In the field of materials science, thiophene-based polymers have been identified as promising candidates for organic photovoltaic cells due to their low bandgap semiconducting properties. For example, poly{4,8-bis((2-ethylhexyl)thieno[3,2-b]thiophene)-benzo[1,2-b:4,5-b′]dithiophene-alt-2-ethylhexyl-4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate} has been shown to exhibit high hole mobility, making it suitable for thin-film transistors and organic photovoltaic cells (Kim et al., 2014).
Anti-rheumatic Applications
Thiophene derivatives have also been investigated for their potential anti-rheumatic effects. Compounds such as ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have demonstrated significant antioxidant, analgesic, and anti-rheumatic effects in vivo, indicating their potential in anti-rheumatic drug development (Sherif & Hosny, 2014).
properties
IUPAC Name |
ethyl 2-[(3-fluorobenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c1-2-19-14(18)11-6-7-20-13(11)16-12(17)9-4-3-5-10(15)8-9/h3-8H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVBEJYZWSIESE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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